1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine
Description
1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine is a disubstituted piperazine derivative characterized by two 4-ethylphenyl sulfonyl groups at the 1,4-positions and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications as serotonin receptor ligands, antimicrobial agents, and antiviral compounds .
Synthesis and Structural Features: The compound belongs to the 1,4-disubstituted 2-methylpiperazine class, synthesized via nucleophilic substitution reactions. A typical route involves reacting 2-methylpiperazine with sulfonyl chloride derivatives (e.g., 4-ethylbenzenesulfonyl chloride) under basic conditions to install the sulfonyl groups .
Properties
IUPAC Name |
1,4-bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-4-18-6-10-20(11-7-18)28(24,25)22-14-15-23(17(3)16-22)29(26,27)21-12-8-19(5-2)9-13-21/h6-13,17H,4-5,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCFDAXXROPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC=C(C=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 1,4-dimethylpiperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can yield thiol or sulfide derivatives.
Substitution: The ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Implications
The pharmacological profile of piperazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Calculated based on C₂₀H₂₄N₂O₄S₂.
Key Findings :
Bulkier substituents (e.g., bromo-methoxybenzenesulfonyl in ) may introduce steric hindrance, reducing receptor affinity but improving metabolic stability .
Antimicrobial vs. Antiviral Activity: Chlorophenoxyacetyl derivatives (e.g., CAS 4190-83-4) exhibit antimicrobial properties, likely due to membrane disruption via hydrophobic interactions . Brominated sulfonyl derivatives (e.g., CAS 398996-40-2) show antiviral activity by inhibiting viral replication stages, as seen in vaccinia virus studies .
Electron-Withdrawing vs. Electron-Donating Groups :
Biological Activity
1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound with a unique structure characterized by a piperazine ring substituted with sulfonyl groups linked to para-ethylphenyl moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O4S2
- Molecular Weight : 394.51 g/mol
- CAS Number : 325991-73-9
The compound features two sulfonyl groups that enhance its interaction with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl moieties can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function .
Anti-Cancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action likely involves interference with cellular signaling pathways and induction of apoptosis in malignant cells .
Table 1: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Liver Cancer | 15 | Apoptosis induction |
| Breast Cancer | 20 | Inhibition of cell proliferation |
| Colon Cancer | 18 | Disruption of signaling pathways |
| Gastric Cancer | 22 | Induction of oxidative stress |
Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Table 2: Anti-Inflammatory Effects
| Model | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Carrageenan-Induced Paw Edema | 10 | Significant reduction in paw swelling |
| Lipopolysaccharide-Induced Inflammation | 20 | Decrease in TNF-alpha levels |
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
A case study published in Molecules highlighted the compound's efficacy in reducing tumor growth in xenograft models. The study demonstrated that administration of the compound at a dosage of 20 mg/kg significantly inhibited tumor progression compared to control groups .
In another study focusing on its anti-inflammatory properties, researchers reported a marked decrease in paw edema in rats treated with the compound following carrageenan injection, suggesting its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
